4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline core, a pyrazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The quinoline and pyrazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Butanoic Acid Moiety: This is typically done through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline and pyrazole rings makes it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Uniqueness
The uniqueness of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN3O4/c1-18-29(30(20-6-4-3-5-7-20)23-16-21(31)10-13-24(23)32-18)25-17-26(19-8-11-22(38-2)12-9-19)34(33-25)27(35)14-15-28(36)37/h3-13,16,26H,14-15,17H2,1-2H3,(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPIYAXJNAZXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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